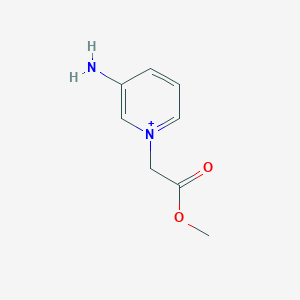
3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium is a chemical compound with a pyridine ring substituted with an amino group and a methoxy-oxoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the amino and methoxy-oxoethyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: Using nucleophiles to introduce the amino group.
Esterification reactions: To introduce the methoxy-oxoethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to nitro or other oxidized forms.
Reduction: Reduction of the methoxy-oxoethyl group to corresponding alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohols.
科学的研究の応用
3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy-oxoethyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
類似化合物との比較
Similar Compounds
3-Amino-1-(2-hydroxy-2-oxoethyl)pyridin-1-ium: Similar structure but with a hydroxy group instead of a methoxy group.
3-Amino-1-(2-methoxy-2-oxoethyl)quinolin-1-ium: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-oxoethyl group provides unique reactivity compared to similar compounds with different substituents.
特性
分子式 |
C8H11N2O2+ |
|---|---|
分子量 |
167.19 g/mol |
IUPAC名 |
methyl 2-(3-aminopyridin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C8H11N2O2/c1-12-8(11)6-10-4-2-3-7(9)5-10/h2-5H,6,9H2,1H3/q+1 |
InChIキー |
FURBMTRVVCLOEX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C[N+]1=CC=CC(=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


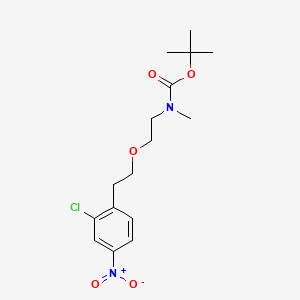
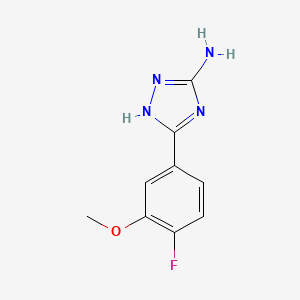
![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)
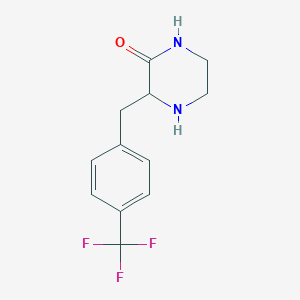


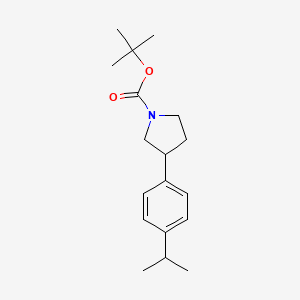

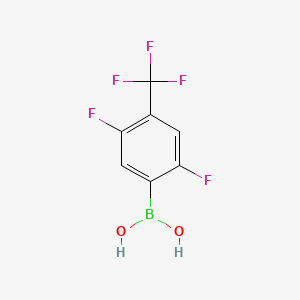
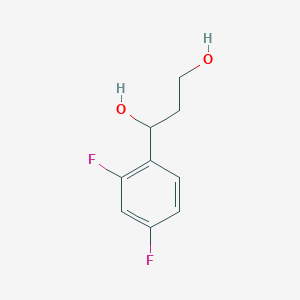
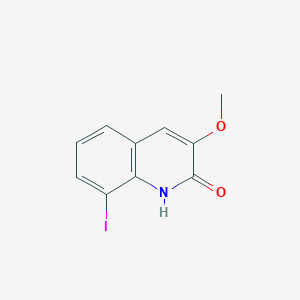
![6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13679512.png)


